![molecular formula C24H19N3 B12546193 {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile CAS No. 151986-06-0](/img/structure/B12546193.png)
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bis(4-methylphenyl)amino groups attached to a benzylidene core, which is further linked to a propanedinitrile moiety. The compound’s distinct structure makes it a valuable material in organic electronics and other advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4,4’-dimethyltriphenylamine with appropriate reagents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses 4,4’-dimethyltriphenylamine as the starting material. The reaction is carried out in the presence of reagents such as phosphorus oxychloride and dimethylformamide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene core or the amino groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
科学研究应用
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the fabrication of organic electronic devices such as organic solar cells and organic photovoltaics.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a donor-acceptor molecule, facilitating charge transfer and improving the efficiency of electronic devices. The mechanofluorochromic properties are attributed to changes in the molecular conformation under mechanical stress, leading to alterations in fluorescence .
相似化合物的比较
Similar Compounds
[4-[Bis(4-methoxyphenyl)amino]benzylidene]malononitrile: This compound shares a similar core structure but has methoxy groups instead of methyl groups, leading to different electronic and optical properties.
4-[Bis(4-methylphenyl)amino]benzaldehyde: This compound is structurally related but lacks the propanedinitrile moiety, resulting in different reactivity and applications.
Uniqueness
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is unique due to its combination of bis(4-methylphenyl)amino groups and a propanedinitrile moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science.
属性
CAS 编号 |
151986-06-0 |
|---|---|
分子式 |
C24H19N3 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3 |
InChI 键 |
YSMVZCAORJAQQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
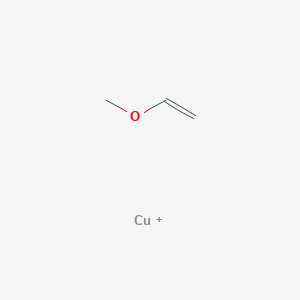
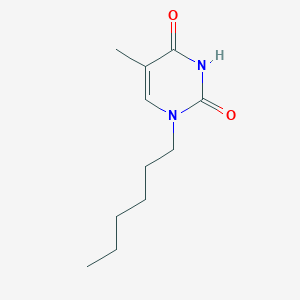
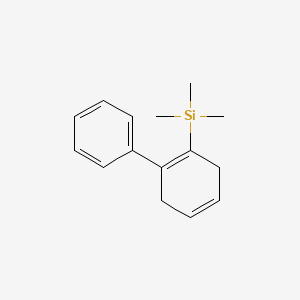
![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
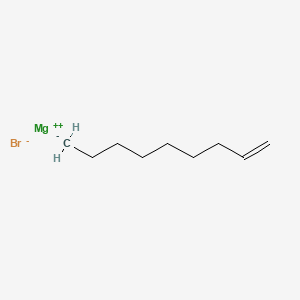
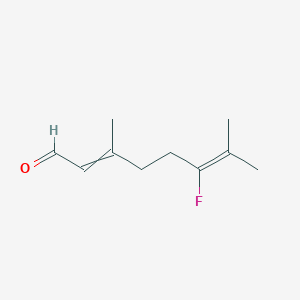

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
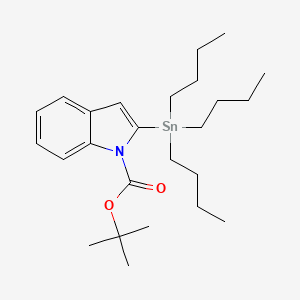
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
